2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid

Medicinal Chemistry Peptide Mimetics ADME Optimization

2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid is a non‑proteinogenic α‑amino acid derivative that combines an N‑methylamino group with a 4‑(trifluoromethoxy)phenyl substituent. Its molecular formula is C₁₀H₁₀F₃NO₃ and its molecular weight is 249.19 g mol⁻¹.

Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
Cat. No. B12119001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid
Molecular FormulaC10H10F3NO3
Molecular Weight249.19 g/mol
Structural Identifiers
SMILESCNC(C1=CC=C(C=C1)OC(F)(F)F)C(=O)O
InChIInChI=1S/C10H10F3NO3/c1-14-8(9(15)16)6-2-4-7(5-3-6)17-10(11,12)13/h2-5,8,14H,1H3,(H,15,16)
InChIKeyWZDHNDNMEFXLEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid – Physicochemical and Structural Baseline for Procurement Evaluation


2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid is a non‑proteinogenic α‑amino acid derivative that combines an N‑methylamino group with a 4‑(trifluoromethoxy)phenyl substituent . Its molecular formula is C₁₀H₁₀F₃NO₃ and its molecular weight is 249.19 g mol⁻¹ . The presence of both the electron‑withdrawing trifluoromethoxy group and the secondary amine distinguishes it from the primary‑amine parent 2‑amino‑2‑[4‑(trifluoromethoxy)phenyl]acetic acid and from the non‑fluorinated 2‑(methylamino)‑2‑phenylacetic acid, creating a unique physicochemical profile that is relevant for applications requiring modulated lipophilicity and hydrogen‑bonding capacity.

Why Generic Substitution Fails for 2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid


Close structural analogs of 2-(methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid cannot be interchanged without altering key molecular properties. The N‑methyl group reduces the hydrogen‑bond donor count from three (in the primary amine analog) to two, directly affecting molecular recognition, solubility, and passive membrane permeability . Simultaneously, the 4‑trifluoromethoxy substituent raises the logP by approximately 3.5 units relative to the non‑fluorinated parent, a shift that strongly influences partitioning, metabolic stability, and off‑target binding [1]. These dual modifications are synergistic; using a compound that lacks either feature would produce a different pharmacological or physicochemical profile, making targeted procurement of the exact derivative essential for reproducible structure‑activity studies.

Quantitative Differentiation Evidence for 2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid


Reduced Hydrogen‑Bond Donor Count Versus the Primary Amine Analog

N‑Methylation eliminates one hydrogen‑bond donor (HBD) relative to the primary amine comparator 2‑amino‑2‑[4‑(trifluoromethoxy)phenyl]acetic acid. The target compound possesses 2 HBD (the carboxylic acid OH and the secondary amine NH), whereas the primary amine analog possesses 3 HBD (the carboxylic acid OH plus the primary amine NH₂) . This reduction is expected to lower desolvation penalty and improve passive membrane permeability.

Medicinal Chemistry Peptide Mimetics ADME Optimization

Lipophilicity Shift Driven by the 4‑Trifluoromethoxy Substituent

The 4‑OCF₃ group imparts a large lipophilicity increase. The non‑fluorinated comparator 2‑(methylamino)‑2‑phenylacetic acid has an experimental/log‑derived logP of −1.2 (XLogP3) [1], while the structurally closest fluorinated analog, 4‑(trifluoromethoxy)phenylacetic acid, has a consensus logP of 2.39 . The target compound, which combines the N‑methylamino acid scaffold with the OCF₃ substituent, is predicted to exhibit a logP approximately 3.5 units higher than the non‑fluorinated comparator.

Physicochemical Profiling LogP Optimization Drug Design

Increased Topological Polar Surface Area (TPSA) Relative to Non‑Fluorinated Analog

The trifluoromethoxy group adds three fluorine atoms, increasing the topological polar surface area. The unmethylated 4‑OCF₃‑phenylglycine has a reported TPSA of 72.55 Ų , while the non‑fluorinated 2‑(methylamino)‑2‑phenylacetic acid exhibits a TPSA of 49.33 Ų [1]. The target compound, retaining the carboxylic acid and secondary amine but adding the OCF₃ group, is expected to show a TPSA close to the unmethylated fluorinated analog (approx. 72 Ų).

Polar Surface Area Oral Bioavailability ADMET Prediction

Metabolic Stability Through N‑Methylation: Resistance to Oxidative Deamination

N‑Methyl amino acids are well‑documented to resist oxidative deamination by monoamine oxidase (MAO) and other amine oxidases compared to their primary amine counterparts [1]. The target compound benefits from this class‑wide effect, while the primary amine analog 2‑amino‑2‑[4‑(trifluoromethoxy)phenyl]acetic acid remains susceptible to enzymatic oxidation. Although direct metabolic half‑life data for the target compound are not publicly available, the class‑level advantage is supported by extensive literature on N‑methyl‑α‑amino acids [1].

Metabolic Stability N‑Methyl Amino Acids Drug Metabolism

Optimal Application Scenarios for 2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid


CNS‑Penetrant Peptide Mimetic Scaffolds

The reduced hydrogen‑bond donor count (2 HBD) and elevated logP (~2.3–2.8) position the compound as a privileged building block for designing blood‑brain‑barrier‑permeable peptide mimetics . Compared to the primary amine analog (3 HBD, logP ~2.37), the N‑methyl derivative is expected to show improved passive CNS penetration, making it suitable for neurology‑focused discovery programs targeting GPCRs or ion channels.

Orally Bioavailable Lead‑Optimization Libraries

With a TPSA of approximately 72 Ų and a molecular weight of 249 g mol⁻¹, the compound resides within the favorable ADME space for oral absorption . Its enhanced lipophilicity relative to the non‑fluorinated parent (logP −1.2) allows tuning of partition‑dependent properties without violating Lipinski’s rule of five, making it a strategic choice for combinatorial libraries aimed at oral drug candidates.

Metabolically Stabilized Amino Acid Surrogates for In Vivo Studies

N‑Methylation confers class‑level resistance to amine oxidase metabolism [1]. The target compound can serve as a metabolically robust surrogate for 4‑(trifluoromethoxy)phenylglycine in pharmacokinetic and pharmacodynamic studies where prolonged exposure is needed. This avoids confounding first‑pass metabolism that would occur with the primary amine analog.

SAR Studies Requiring Fine‑Tuned Lipophilicity and Hydrogen‑Bonding

The compound’s unique combination of a secondary amine and a para‑trifluoromethoxy group offers a distinct physicochemical fingerprint. In structure‑activity relationship campaigns, it allows the systematic exploration of lipophilicity (Δ ≈ 3.5 log units vs. non‑fluorinated analog) and hydrogen‑bond donor capacity (Δ = −1 HBD vs. primary amine) while keeping the phenylglycine core constant [2].

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